2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid)
Description
This compound (CAS No. EN300-756317) is a bis(trifluoroacetic acid) salt with the molecular formula C25H27F6N9O4 and a molecular weight of 631.54 g/mol . Its structure features a pyrimidine core substituted with a 3-aminopropylamino group, a 5-cyclopropyl-1H-pyrazol-3-ylamino moiety, and a phenylacetonitrile group. The trifluoroacetic acid (TFA) counterion enhances solubility, making it suitable for biological assays and synthetic applications. Listed in Enamine Ltd’s Building Blocks Catalogue, it serves as a key intermediate in drug discovery, particularly for targeting enzymes or receptors requiring heterocyclic recognition motifs .
Properties
IUPAC Name |
2-[4-[[4-(3-aminopropylamino)-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]acetonitrile;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N9.2C2HF3O2/c22-9-1-11-24-18-13-19(26-20-12-17(29-30-20)15-4-5-15)28-21(27-18)25-16-6-2-14(3-7-16)8-10-23;2*3-2(4,5)1(6)7/h2-3,6-7,12-13,15H,1,4-5,8-9,11,22H2,(H4,24,25,26,27,28,29,30);2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQIFGGZBFELRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC(=C3)NCCCN)NC4=CC=C(C=C4)CC#N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F6N9O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2411195-73-6 | |
| Record name | 2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrimidinyl and pyrazolyl intermediates, followed by their coupling with the aminopropyl and phenylacetonitrile moieties. The final step involves the addition of bis(trifluoroacetic acid) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid) can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or hydroxylamine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various proteins and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes, ultimately resulting in its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Heterocyclic Core : All compounds share pyrimidine or pyrazole cores, critical for interactions with biological targets like kinases or ATP-binding enzymes .
Substituent Diversity: The target compound’s 5-cyclopropyl-1H-pyrazol-3-ylamino group is also present in 1266476-99-6, suggesting shared binding preferences for hydrophobic pockets . Trifluoromethyl groups (e.g., 1138329-69-7) enhance metabolic stability and lipophilicity, whereas the TFA salt in the target compound improves aqueous solubility .
Molecular Weight : The target compound’s higher molecular weight (631.54 vs. ~239–617 g/mol) may impact pharmacokinetics, necessitating formulation optimization for in vivo studies .
Kinase Inhibition Potential
Pyrimidine derivatives are well-documented kinase inhibitors. The target compound’s 3-aminopropylamino and phenylacetonitrile groups mimic ATP-binding site motifs seen in kinase inhibitors like imatinib. Analogues such as 1138329-69-7 and 1266476-99-6 have demonstrated activity against tyrosine kinases and fungal enzymes, respectively .
Antimicrobial and Antifungal Activity
Sulfonamide-containing analogues (e.g., 1246664-04-9 and 1266476-99-6) exhibit broad-spectrum antimicrobial effects, likely due to interference with folate synthesis pathways. The target compound’s pyrazole moiety may similarly disrupt microbial enzymes .
Solubility and Formulation
The TFA salt in the target compound contrasts with free-base analogues (e.g., 695191-68-5), offering improved solubility for high-throughput screening . However, its larger size may reduce cell permeability compared to smaller molecules like 1246664-04-9 .
Biological Activity
The compound 2-[4-({4-[(3-aminopropyl)amino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)phenyl]acetonitrile; bis(trifluoroacetic acid) is a complex organic molecule with potential applications in medicinal chemistry, particularly in targeting specific biological pathways. Its intricate structure, featuring multiple functional groups, positions it as a candidate for various therapeutic interventions.
Chemical Structure and Properties
This compound contains several key structural components:
- Pyrimidine and Pyrazole Rings : These heterocyclic structures are known for their biological activity, particularly in drug design.
- Amino Groups : The presence of amino groups allows for potential interactions with various biological targets, enhancing its reactivity and binding capabilities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism involves:
- Binding to Proteins : The multiple functional groups enable the compound to bind to various proteins and enzymes, modulating their activity.
- Influencing Cellular Signaling : By altering the function of target proteins, the compound can impact signaling pathways and gene expression, potentially leading to therapeutic effects such as anti-cancer or anti-inflammatory responses .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves:
- Inhibition of Kinases : Targeting specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Promoting programmed cell death in cancer cells.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by:
- Modulating cytokine production.
- Inhibiting pathways associated with inflammation.
Case Studies and Research Findings
A review of literature reveals significant findings regarding the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
